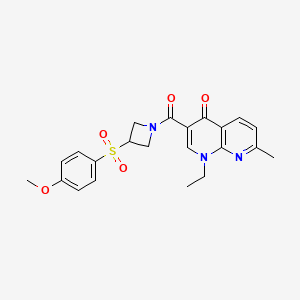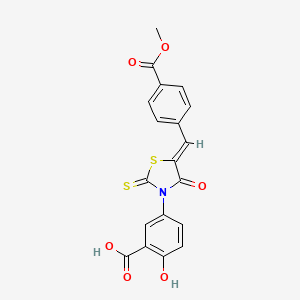
CHEMBL2348828
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzylidene group, a thioxothiazolidinone ring, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry and material science.
科学研究应用
Chemistry
In chemistry, 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and protein-ligand interactions .
Medicine
In medicine, 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID has been investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anti-cancer agent in preliminary studies, although further research is needed to fully understand its efficacy and safety .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials .
作用机制
Target of Action
Chembl, a comprehensive resource that explores drug-like molecules, could potentially provide information on the compound’s interaction data against protein targets .
Mode of Action
It is known that the compound belongs to the class of benzothiazole derivatives . These derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Based on the known targets of benzothiazole derivatives, it can be inferred that the compound may affect various biochemical pathways related to the aforementioned enzymes .
Pharmacokinetics
Chembl, a manually curated database of bioactive molecules with drug-like properties, could potentially provide information on the compound’s pharmacokinetic properties .
Result of Action
Based on the known antibacterial activity of benzothiazole derivatives, it can be inferred that the compound may have potential antimicrobial effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID typically involves a multi-step process. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-thioxothiazolidin-4-one under basic conditions to form the benzylidene derivative. This intermediate is then reacted with 2-hydroxy-5-iodobenzoic acid in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxycarbonyl group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one: This compound shares a similar benzylidene-thioxothiazolidinone structure but differs in the presence of an imino group instead of a carbonyl group.
(Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one: These derivatives have various substituents on the benzylidene ring, affecting their chemical and biological properties.
Uniqueness
The uniqueness of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
属性
IUPAC Name |
2-hydroxy-5-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6S2/c1-26-18(25)11-4-2-10(3-5-11)8-15-16(22)20(19(27)28-15)12-6-7-14(21)13(9-12)17(23)24/h2-9,21H,1H3,(H,23,24)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAFWXYRGKVDO-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide](/img/structure/B2438693.png)
![3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2438694.png)
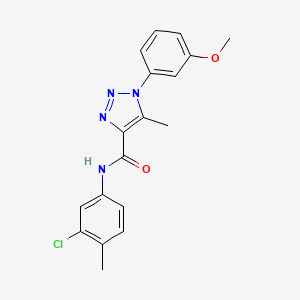
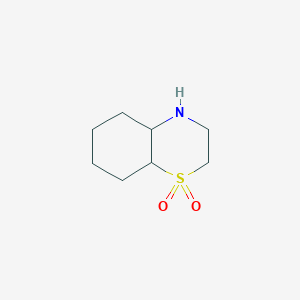
![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone](/img/structure/B2438701.png)


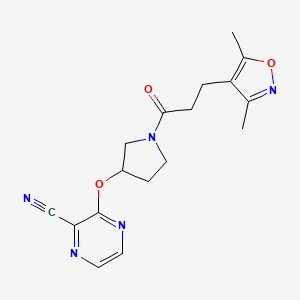
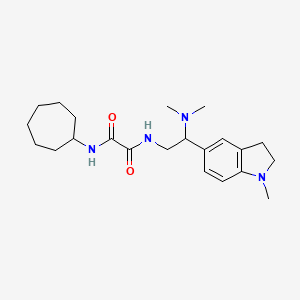
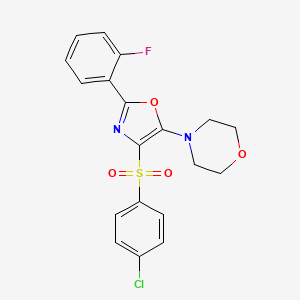
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)
![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)
![N-(4-bromophenyl)-2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2438712.png)
